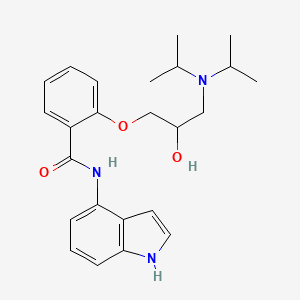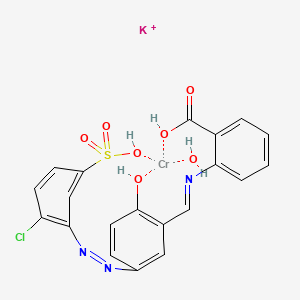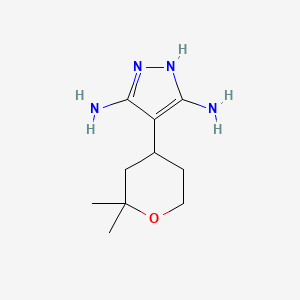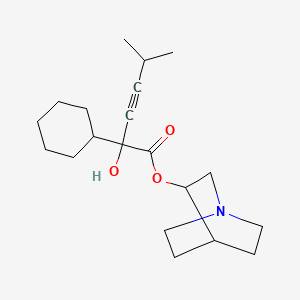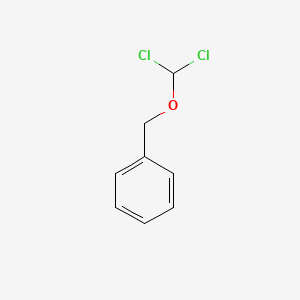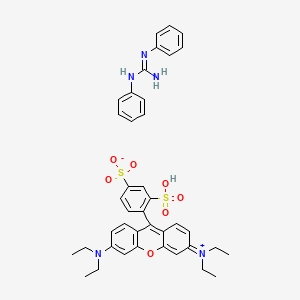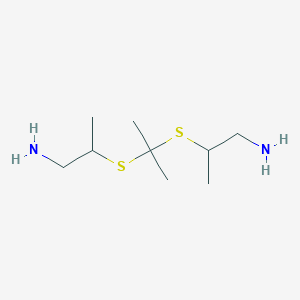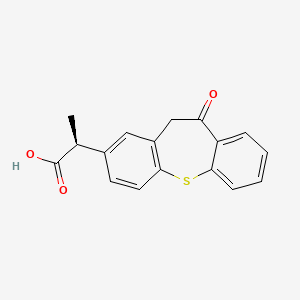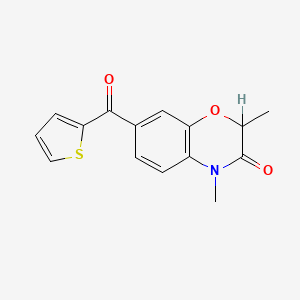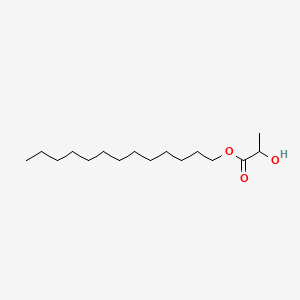
Hydroxy(triphenyl)borate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(triphenyl)borate(1-) is an organoboron compound with the molecular formula C18H16BO. It is characterized by a boron atom bonded to three phenyl groups and one hydroxyl group, resulting in a negatively charged borate ion. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(triphenyl)borate(1-) can be synthesized through the reaction of triphenylborane with water or hydroxide ions. The reaction typically involves the following steps:
- Dissolution of triphenylborane in an organic solvent such as tetrahydrofuran (THF).
- Addition of water or a hydroxide source (e.g., sodium hydroxide) to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization .
Industrial Production Methods
In an industrial setting, the production of hydroxy(triphenyl)borate(1-) may involve large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(triphenyl)borate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborate esters.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products
Oxidation: Triphenylborate esters.
Reduction: Borohydride derivatives.
Substitution: Various substituted borate compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxy(triphenyl)borate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-based drugs and their potential therapeutic effects often involves hydroxy(triphenyl)borate(1-).
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics
Wirkmechanismus
The mechanism of action of hydroxy(triphenyl)borate(1-) involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as:
Catalysis: It can catalyze reactions by stabilizing transition states and intermediates.
Coordination: The boron atom can coordinate with other atoms or molecules, forming stable complexes.
Electron Transfer: It can facilitate electron transfer processes, making it useful in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylborane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylborate Esters: Contain ester groups instead of the hydroxyl group, leading to different reactivity.
Borohydride Derivatives: Have hydrogen atoms bonded to boron, making them strong reducing agents.
Uniqueness
Hydroxy(triphenyl)borate(1-) is unique due to its combination of stability and reactivity. The presence of the hydroxyl group allows it to participate in a wider range of reactions compared to its analogs. Its ability to act as both a Lewis acid and a nucleophile makes it a versatile reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
40905-43-9 |
|---|---|
Molekularformel |
C18H16BO- |
Molekulargewicht |
259.1 g/mol |
IUPAC-Name |
hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/q-1 |
InChI-Schlüssel |
AAAHTTDMVMAHMO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


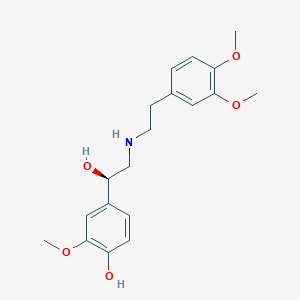
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)

